N-(2,4,6-triaminopyrimidin-5-yl)formamide
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Overview
Description
N-(2,4,6-triaminopyrimidin-5-yl)formamide is a chemical compound with the molecular formula C₅H₈N₆O. It is known for its unique structure, which includes a pyrimidine ring substituted with three amino groups and a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-triaminopyrimidin-5-yl)formamide typically involves the reaction of formic acid (CAS number 64-18-6) with 2,4,5,6-tetraaminopyrimidine (CAS number 1004-74-6). The reaction conditions include heating the reactants under reflux in the presence of a suitable solvent .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-triaminopyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups in the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
N-(2,4,6-triaminopyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4,6-triaminopyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,4,6-triaminopyrimidin-5-yl)formamide include:
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- 2,4,6-triamino-5-formylaminopyrimidine
- 2,4,6-triamino-5-pyrimidinylformamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
24867-33-2 |
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Molecular Formula |
C5H8N6O |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
N-(2,4,6-triaminopyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H8N6O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H6,6,7,8,10,11) |
InChI Key |
YLHLFVJTPKYKTH-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
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